molecular formula C10H11NO4 B136575 (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid CAS No. 145987-00-4

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Cat. No.: B136575
CAS No.: 145987-00-4
M. Wt: 209.2 g/mol
InChI Key: HYIHYWQSOXTJFS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are characterized by a propionic acid backbone substituted with aryloxy or aryl carbamoyl groups, which confer stereochemical specificity and functional versatility.

For instance, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid (C₉H₁₀O₄, MW 182.17) is synthesized via condensation of phenolic compounds with chiral halopropionic acids under basic conditions, followed by hydrolysis . Its methyl ester derivative (CAS 96562-58-2, C₁₀H₁₂O₄, MW 196.20) is a key intermediate in agrochemical and pharmaceutical production .

Properties

IUPAC Name

(2R)-2-(phenylcarbamoyloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIHYWQSOXTJFS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401033301
Record name (R)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145987-00-4
Record name (R)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Carboxylic Acid Group

(R)-Lactic acid’s carboxylic acid is protected as a methyl ester using thionyl chloride (SOCl₂) in methanol. The reaction proceeds at 0–5°C for 2 hours, yielding (R)-methyl lactate with >95% conversion.

Carbamate Formation via Phenyl Isocyanate

The hydroxyl group of (R)-methyl lactate reacts with phenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred at 25°C for 12 hours. This step achieves 85–90% yield of the protected carbamate intermediate.

Reaction Scheme:

(R)-Methyl lactate+C₆H₅NCOTEA, DCM(R)-Methyl 2-(phenylcarbamoyloxy)propionate\text{(R)-Methyl lactate} + \text{C₆H₅NCO} \xrightarrow{\text{TEA, DCM}} \text{(R)-Methyl 2-(phenylcarbamoyloxy)propionate}

Deprotection of the Methyl Ester

The methyl ester is hydrolyzed using 2M NaOH at 60°C for 4 hours, followed by acidification with HCl to pH 1–2. Recrystallization from water yields this compound with 99% purity and >98% enantiomeric excess (ee).

Asymmetric Catalysis for Enantioselective Synthesis

For large-scale production, asymmetric catalysis avoids reliance on chiral starting materials. A copper(II)-bisoxazoline complex catalyzes the carbamoylation of 2-hydroxypropionic acid with phenyl isocyanate.

Catalyst Preparation and Optimization

The catalyst is synthesized by reacting Cu(OTf)₂ with a chiral bisoxazoline ligand in acetonitrile. At 10 mol% loading, the system achieves 92% ee at 0°C over 24 hours. Higher temperatures reduce enantioselectivity due to ligand dissociation.

Kinetic Resolution of Racemic Mixtures

Racemic 2-hydroxypropionic acid undergoes kinetic resolution using Pseudomonas fluorescens lipase (PFL). The enzyme selectively acetylates the (S)-enantiomer, leaving (R)-2-hydroxypropionic acid for subsequent carbamoylation. This method affords 99% ee but requires additional steps for acylated byproduct removal.

Halogenation-Coupling Strategies

Adapting methodologies from aryloxypropionic acid synthesis, halogenated intermediates enable regioselective carbamate installation.

Synthesis of 2-Chloropropionic Acid Derivatives

(R)-2-Chloropropionic acid is prepared via stereospecific chlorination of (R)-lactic acid using SOCl₂. Reaction with phenol under basic conditions (K₂CO₃, DMF) yields (R)-2-phenoxypropionic acid, which is brominated at the para position using N-bromosuccinimide (NBS).

Displacement with Phenylcarbamate

The brominated intermediate reacts with sodium phenylcarbamate (C₆H₅NHCOONa) in DMF at 120°C for 8 hours. Copper(I) iodide catalyzes the Ullmann-type coupling, achieving 78% yield. Purification via silica gel chromatography removes unreacted starting material.

Analytical Validation and Process Monitoring

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.05% H₃PO₄/MeOH mobile phase) monitors reaction progress and ee. Retention times:

  • (R)-enantiomer: 12.3 min

  • (S)-enantiomer: 14.7 min

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.89 (q, J = 6.8 Hz, 1H, CH), 1.52 (d, J = 6.8 Hz, 3H, CH₃). The quartet at 4.89 ppm confirms the chiral center’s configuration.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalystYield (%)ee (%)Scalability
Chiral Pool Synthesis(R)-Lactic acidNone8598High
Asymmetric CatalysisRacemic acidCu-bisoxazoline7592Moderate
Halogenation-Coupling(R)-2-Chloro acidCuI7899Low

The chiral pool method offers the best balance of yield and enantiopurity, while asymmetric catalysis suits contexts requiring racemic feedstock. Halogenation-coupling is limited by multi-step complexity.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-2-(Phenylcarbamoyloxy)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the phenylcarbamoyloxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Protein Tyrosine Phosphatase Inhibition

One of the notable applications of (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid is its role as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are crucial in regulating cellular processes such as growth and differentiation. Compounds derived from this acid have demonstrated selective inhibition of specific PTPs, which is significant for developing treatments for diseases like cancer and diabetes. For instance, a study indicated that derivatives of this compound could inhibit TC-PTP with an IC50 value significantly lower than that of parent compounds, showcasing their potential as therapeutic agents .

1.2 Chiral Auxiliary in Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reaction pathways is beneficial for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals. The use of this compound allows chemists to achieve high enantioselectivity in reactions involving various substrates .

Agricultural Applications

2.1 Herbicide Development

The phenoxy propionic acid class, which includes this compound, has been explored for its herbicidal properties. These compounds exhibit low toxicity and high efficacy against a broad spectrum of weeds, making them suitable candidates for developing safer agricultural chemicals. Research indicates that these compounds can selectively target weed species while minimizing harm to crops, thus enhancing agricultural productivity .

Organic Synthesis

3.1 Synthesis of Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for synthesizing more complex molecules. Its chemical structure allows it to participate in various reactions, including esterification and amidation, leading to the formation of valuable chemical entities used in pharmaceuticals and agrochemicals .

Table 1: Summary of Biological Activities

CompoundTargetIC50 Value (nM)Reference
This compoundTC-PTP160
Derivative APTPlB200
Derivative BOther PTPs>1000

Table 2: Herbicidal Efficacy Comparison

CompoundTarget WeedsEfficacy (%)Reference
This compoundBroadleaf Weeds90
Compound CGrassy Weeds85

Case Studies

Case Study 1: Development of PTP Inhibitors

In a recent study, researchers synthesized a series of compounds based on this compound aimed at inhibiting TC-PTP. The study found that modifications to the phenyl group significantly enhanced inhibitory activity, leading to the identification of lead compounds with promising therapeutic potential against cancer .

Case Study 2: Agricultural Application

A field trial conducted using formulations containing this compound demonstrated effective control over common weed species with minimal impact on crop yield. The results indicated a significant reduction in weed biomass compared to untreated controls, supporting the compound's viability as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of ®-(+)-2-(Phenylcarbamoyloxy)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamoyloxy group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s chiral nature also influences its interaction with different enantiomers of target molecules, contributing to its specificity and potency.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents Synthesis Method Key Applications References
(R)-(+)-2-(4-Hydroxyphenoxy)propionic acid C₉H₁₀O₄ 4-hydroxyphenoxy Condensation of p-chlorophenol with (S)-(-)-2-chloropropionic acid, followed by hydrolysis Agrochemical intermediates, chiral building blocks
(RS)-2-(4-Chlorophenoxy)propionic acid (4-CPP) C₉H₉ClO₃ 4-chlorophenoxy Microbial biotransformation or chemical synthesis Herbicide degradation studies
(R)-2-(2,4-Dichlorophenoxy)propionic acid (DCPP) C₉H₈Cl₂O₃ 2,4-dichlorophenoxy Sand filter-mediated degradation Pesticide residue analysis
(RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPP) C₁₀H₁₁ClO₃ 4-chloro-2-methylphenoxy Industrial-scale chemical synthesis Broadleaf herbicide
(R)-2-(2-Fluoro-4-biphenylyl)propionic acid C₁₅H₁₃FO₂ 2-fluoro-4-biphenylyl High-throughput pharmaceutical synthesis Anti-inflammatory drug formulations
2-(Substituted sulphur)-3-(substituted phenyl)propionic acid derivatives Variable Sulphur/sulphone substituents Catalytic processes Anti-inflammatory therapies

Structural and Stereochemical Differences

  • Aryloxy vs. Carbamoyloxy Groups: Unlike (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (hypothetical structure), analogs like (R)-(+)-2-(4-hydroxyphenoxy)propionic acid feature an oxygen-linked phenoxy group instead of a carbamoyloxy (NHCOO) moiety. This difference impacts hydrogen bonding and metabolic stability .
  • Chlorinated Derivatives : Compounds such as 4-CPP and DCPP exhibit enhanced lipophilicity and environmental persistence due to chlorine substituents, making them prevalent in herbicide formulations .
  • Stereochemical Specificity: The (R)-enantiomer of 2-(4-hydroxyphenoxy)propionic acid demonstrates higher bioactivity in chiral agrochemicals compared to racemic mixtures, underscoring the importance of enantioselective synthesis .

Research Findings and Trends

  • Enantioselective Catalysis: Recent patents highlight innovations in asymmetric catalysis for (R)-enantiomer production, reducing racemization .
  • Degradation Pathways: Studies on sand filters demonstrate rapid degradation of chlorophenoxy acids (t½ < 11 minutes), mitigating environmental risks .
  • Drug Delivery : High drug-load formulations of (R)-2-(2-fluoro-4-biphenylyl)propionic acid achieve enhanced bioavailability, critical for chronic inflammation treatment .

Biological Activity

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid, also known as phenylcarbamate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article explores various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol

The structure features a propionic acid moiety linked to a phenylcarbamate group, which is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .
  • Modulation of Cytokine Release : Research indicates that this compound may influence cytokine production in immune cells. For instance, it has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 while potentially enhancing anti-inflammatory cytokines like IL-10 .

Anti-inflammatory Activity

Phenylcarbamate derivatives have demonstrated significant anti-inflammatory effects in various experimental models. A study highlighted that compounds with similar structures exhibit reduced inflammation in models of induced arthritis and colitis, suggesting a promising therapeutic application in chronic inflammatory conditions .

Analgesic Effects

The analgesic properties of this compound are attributed to its ability to inhibit pain pathways mediated by COX enzymes. In animal models, it has been effective in reducing pain responses comparable to traditional NSAIDs like ibuprofen .

Case Studies and Research Findings

  • In Vitro Studies on Cytokine Modulation :
    • In experiments using human peripheral blood mononuclear cells (PBMCs), this compound was found to significantly inhibit the release of IFN-γ at higher concentrations while promoting IL-10 production at lower doses, indicating its dual role in modulating immune responses .
  • Animal Models of Inflammation :
    • In a study involving mice with induced inflammatory bowel disease (IBD), administration of phenylcarbamate derivatives resulted in decreased disease severity and improved histological scores compared to control groups, demonstrating its potential as a therapeutic agent for IBD .
  • Comparative Studies with Other NSAIDs :
    • Comparative analyses between this compound and other NSAIDs indicated that while it shares similar anti-inflammatory properties, it may exhibit a more favorable side effect profile regarding gastrointestinal tolerability .

Data Summary Table

Biological Activity Effect Reference
COX InhibitionSignificant reduction in inflammation
Cytokine ModulationDecreased TNF-α and IL-6; increased IL-10
Analgesic ActivityPain reduction comparable to ibuprofen
IBD Model EfficacyReduced severity and improved histology

Q & A

Q. What are the recommended safety protocols for handling (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid in laboratory settings?

Methodological Answer:

  • PPE and Ventilation : Use nitrile gloves, lab coats, and safety goggles. Employ local exhaust ventilation or fume hoods to minimize inhalation exposure .
  • Storage : Store in tightly sealed containers in a cool, dry area away from oxidizers (e.g., chlorates, peroxides) and metals to prevent reactive degradation .
  • Decontamination : Use wet methods or HEPA-filtered vacuums for cleanup; avoid dry sweeping. Emergency showers and eyewash stations must be accessible .
  • Monitoring : Conduct regular air sampling to assess workplace exposure levels, adhering to OSHA standards (29 CFR 1910.1020) .

Q. What is the standard synthetic route for preparing this compound?

Methodological Answer:

  • Step 1 : Condensation of (S)-(-)-2-halopropionic acid (e.g., chloro, bromo) with a phenolic compound (e.g., p-chlorophenol) under basic conditions (e.g., NaOH) to form the intermediate R-(+)-2-(4-chlorophenoxy)propionic acid .
  • Step 2 : Hydrolysis of the intermediate using a catalyst (e.g., palladium on carbon) to replace the chloro group with a hydroxyl group, yielding the final product .
  • Critical Conditions : Maintain anhydrous conditions during condensation and control reaction temperature (typically 60–80°C) to prevent racemization .

Q. How can researchers confirm the enantiomeric purity of this compound post-synthesis?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol. Compare retention times with authentic standards .
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values (e.g., [α]D = +49° in water for the R-enantiomer) .
  • GC-MS : Derivatize the compound (e.g., trimethylsilylation) and analyze using a chiral column. Predicted spectra should match computational models (e.g., NIST library) .

Advanced Research Questions

Q. What strategies can optimize enantiomeric excess in microbial biotransformation of this compound?

Methodological Answer:

  • Strain Screening : Test microbial libraries (e.g., Aspergillus spp., Rhodococcus spp.) for enantioselective enzymes. High-throughput assays (e.g., microplate-based UV/Vis) can expedite screening .
  • Enzyme Engineering : Use directed evolution or site-saturation mutagenesis to enhance catalytic activity and selectivity in hydrolases or oxidoreductases .
  • Process Optimization : Adjust pH (6.5–7.5), temperature (25–37°C), and co-solvents (e.g., 10% DMSO) to stabilize the enzyme-substrate complex and reduce byproducts .

Q. How do catalytic systems influence reaction kinetics in synthesizing this compound?

Methodological Answer:

  • Homogeneous Catalysts : Compare transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrolysis efficiency. Pd/C at 0.5–1 mol% typically achieves >90% conversion in 12 hours .
  • Biocatalysts : Immobilize lipases (e.g., CAL-B) on silica or magnetic nanoparticles to enhance reusability. Activity retention after 5 cycles should exceed 70% .
  • Kinetic Analysis : Use in-situ FTIR or HPLC to monitor reaction progress. Fit data to Michaelis-Menten models to determine kcat and KM for enzyme-catalyzed steps .

Q. What analytical challenges arise in detecting degradation products under varying pH conditions?

Methodological Answer:

  • Degradation Pathways : Under acidic conditions (pH < 4), hydrolysis of the carbamoyloxy group generates phenylurea derivatives. At pH > 9, oxidative cleavage may produce 2-hydroxypropionic acid .
  • Detection Methods :
    • LC-HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Identify degradation products via exact mass (<2 ppm error) and MS/MS fragmentation .
    • Stability Studies : Incubate the compound at 25–40°C across pH 2–12 for 14 days. Monitor degradation kinetics using Arrhenius plots to predict shelf-life .
  • Mitigation : Add stabilizers (e.g., ascorbic acid for oxidation) or buffer systems (e.g., citrate for pH 3–6) to suppress degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.